molecular formula C24H38FNO5Si B14796000 5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid

5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid

Cat. No.: B14796000
M. Wt: 467.6 g/mol
InChI Key: AQONPKQJLXOCGJ-UHFFFAOYSA-N
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Description

5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid is a complex organic compound that features a combination of functional groups, including a tert-butyl(dimethyl)silyl ether, a piperidine ring, and a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaH in dimethyl sulfoxide (DMSO) or t-BuOK in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C24H38FNO5Si

Molecular Weight

467.6 g/mol

IUPAC Name

5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid

InChI

InChI=1S/C24H38FNO5Si/c1-23(2,3)31-22(29)26-12-11-18(16-9-10-20(25)19(13-16)21(27)28)17(14-26)15-30-32(7,8)24(4,5)6/h9-10,13,17-18H,11-12,14-15H2,1-8H3,(H,27,28)

InChI Key

AQONPKQJLXOCGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO[Si](C)(C)C(C)(C)C)C2=CC(=C(C=C2)F)C(=O)O

Origin of Product

United States

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